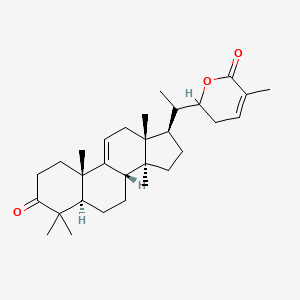
五味子内酯 D
描述
Schisanlactone D is a natural product from Kadsura longipedunculata Finet.et Gagnep . It has a molecular formula of C30H44O3 .
Molecular Structure Analysis
The molecular structure of Schisanlactone D is complex, with a molecular weight of 452.7 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Schisanlactone D has a molecular weight of 452.7 g/mol. It has a computed XLogP3-AA of 7.3, indicating its lipophilicity. It has no hydrogen bond donors and three hydrogen bond acceptors. Its rotatable bond count is 2 .科学研究应用
生物活性代谢物和药理活性
五味子内酯 D 在各种研究中被确认为重要的生物活性代谢物。例如,Mai 等人 (2014) 探索了毛霉对五味子内酯 E 的转化,产生了对一氧化氮生成和乙醛诱导细胞增殖具有中等抑制作用的代谢物 (Mai 等人,2014)。类似地,Qiu 等人 (2018) 从五味子中分离出this compound 并评估了其细胞毒性,尽管在测试浓度下未观察到显着的抗肿瘤活性 (Qiu 等人,2018).
结构和化学分析
对this compound 及相关化合物的全面结构表征对于了解它们的药理潜力至关重要。Liu 等人 (2012) 从五味子中分离出this compound,为了解该植物的化学成分做出了贡献 (Liu 等人,2012)。Huang 等人 (2007) 和 Jia 等人 (2007) 进一步探索了相关无环三萜和三萜内酯的结构特征,加深了对这一类化合物的理解 (Huang 等人,2007), (Jia 等人,2007).
细胞毒性和抗炎活性
This compound 及相关化合物的细胞毒性和抗炎特性一直备受关注。Wang 等人 (2006) 鉴定出几种三萜,包括五味子内酯 E,对各种人肿瘤细胞系表现出中等的细胞毒活性 (Wang 等人,2006)。Song 等人 (2016) 从五味子根中分离出高度氧化的三萜,显示出显着的抗炎活性 (Song 等人,2016).
独特的结构特征和新颖化合物
与this compound 相关的化合物的独特结构特征也值得注意。Lin 等人 (2011) 从重楼中分离出重楼内酯 A,这是一种具有显着抗 HIV 活性的新型三萜 (Lin 等人,2011)。Cheng 等人 (2010) 发现了另一种新型三萜阿里山内酯 A,为这一组化合物的多样性做出了贡献 (Cheng 等人,2010).
安全和危害
作用机制
Target of Action
Schisanlactone D is a triterpenoid isolated from the stems and leaves of Schisandra chinensis Triterpenoids, in general, have been known to interact with various cellular targets, including certain enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Triterpenoids are known to interact with their targets in various ways, such as modulation of protein function, interference with membrane integrity, and alteration of signal transduction pathways
Biochemical Pathways
Triterpenoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation
Result of Action
Some triterpenoids have been reported to exhibit anti-inflammatory, anti-tumor, and anti-hiv activities . The cytotoxicity of Schisanlactone D was tested against Hep-G2 cell lines, but no apparent antitumor activity was observed at 50 µg/mL .
生化分析
Biochemical Properties
Schisanlactone D plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Schisanlactone D has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling, modulating their function and contributing to its therapeutic effects .
Cellular Effects
Schisanlactone D exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Schisanlactone D can modulate the activity of transcription factors, leading to changes in gene expression that promote anti-inflammatory and anti-tumor responses . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of Schisanlactone D involves its interaction with various biomolecules. It binds to specific receptors and enzymes, inhibiting or activating their function. For instance, Schisanlactone D has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition leads to a reduction in the phosphorylation of downstream targets, ultimately modulating cellular responses such as inflammation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Schisanlactone D have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, affecting its efficacy . Long-term studies have shown that Schisanlactone D can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-tumor activities . Its stability and degradation need to be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of Schisanlactone D vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and hepatoprotective activities . At higher doses, toxic or adverse effects may be observed, including potential liver toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Schisanlactone D is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing metabolic flux and metabolite levels . For example, Schisanlactone D can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels within the cell . These interactions contribute to its overall metabolic effects and therapeutic potential .
Transport and Distribution
Within cells and tissues, Schisanlactone D is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Schisanlactone D can accumulate in specific tissues, influencing its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic use .
Subcellular Localization
Schisanlactone D exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Schisanlactone D may localize to the mitochondria, where it can influence mitochondrial function and contribute to its therapeutic effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action .
属性
IUPAC Name |
5-methyl-2-[1-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-18-8-10-23(33-26(18)32)19(2)20-12-16-30(7)22-9-11-24-27(3,4)25(31)14-15-28(24,5)21(22)13-17-29(20,30)6/h8,13,19-20,22-24H,9-12,14-17H2,1-7H3/t19?,20-,22-,23?,24+,28-,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZNLIPQEGXHAW-MRLJYUEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC5C4(CCC(=O)C5(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(OC1=O)C(C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


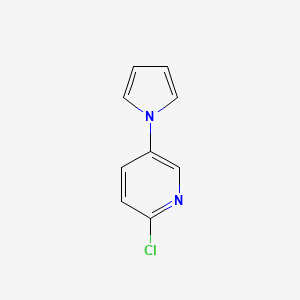

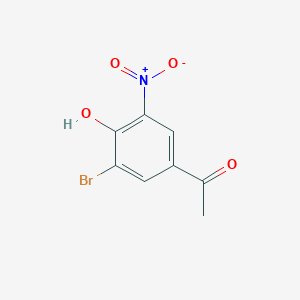

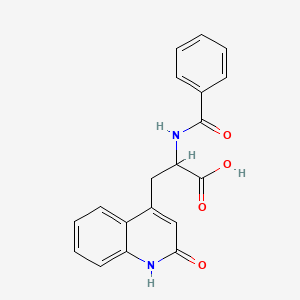
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)
![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)
![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)
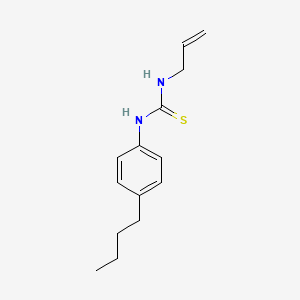
![1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine](/img/structure/B3038794.png)
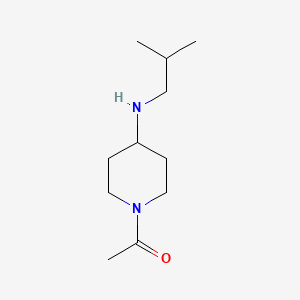
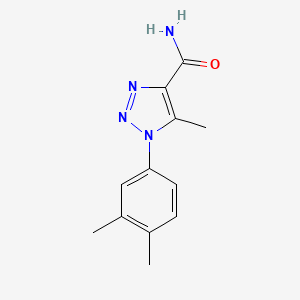
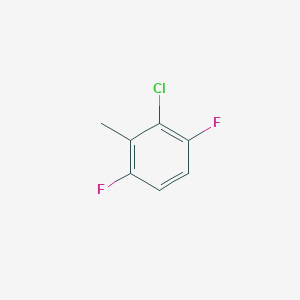
![3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B3038800.png)
